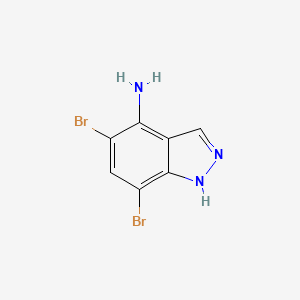

5,7-dibromo-1H-indazol-4-amine

Description

BenchChem offers high-quality 5,7-dibromo-1H-indazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dibromo-1H-indazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2N3/c8-4-1-5(9)7-3(6(4)10)2-11-12-7/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHYMMIFJNTHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C=NNC2=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Chemical Landscape of 5,7-dibromo-1H-indazol-4-amine: A Technical Guide for Drug Discovery Professionals

Preamble: Charting a Course Through Analog Data

In the realm of medicinal chemistry, the exploration of novel chemical entities is paramount to the discovery of next-generation therapeutics. The substituted indazole scaffold is a well-established pharmacophore, integral to numerous biologically active compounds.[1][2] This guide focuses on the chemical properties and structure of 5,7-dibromo-1H-indazol-4-amine . It is critical to establish at the outset that, as of the current date, specific experimental data for this precise molecule is not extensively available in the public domain.

Therefore, this document adopts a scientifically rigorous approach by leveraging comprehensive data from structurally similar analogs—primarily 6-bromo-1H-indazol-4-amine —to infer the probable characteristics, synthesis, and potential applications of the target compound. This methodology allows us to construct a robust and insightful technical profile, providing a valuable resource for researchers while maintaining full transparency about the extrapolated nature of the data.

Molecular Architecture and Structural Analogs

The core of the target molecule is the 1H-indazole bicyclic system, which consists of a benzene ring fused to a pyrazole ring.[1] In 5,7-dibromo-1H-indazol-4-amine, the benzene ring is functionalized with two bromine atoms at positions 5 and 7, and an amine group at position 4. The 1H-tautomer is generally the most thermodynamically stable form.[2]

To understand the likely properties of our target, we will heavily reference its close analog, 6-bromo-1H-indazol-4-amine (CAS 885518-50-3), for which extensive data is available.[3]

Caption: Comparative structures of the target compound and its primary analog.

Physicochemical Properties: Knowns and Inferences

The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. Below is a summary of the computed properties for the known analog, 6-bromo-1H-indazol-4-amine, which serves as a reliable baseline for predicting the properties of 5,7-dibromo-1H-indazol-4-amine.[3]

| Property | 6-bromo-1H-indazol-4-amine[3] | 5,7-dibromo-1H-indazol-4-amine (Inferred) | Justification for Inference |

| Molecular Formula | C₇H₆BrN₃ | C₇H₅Br₂N₃ | Addition of one bromine atom and removal of one hydrogen atom. |

| Molecular Weight | 212.05 g/mol | ~290.95 g/mol | The atomic weight of bromine (~79.9 g/mol ) replaces a hydrogen atom (~1.0 g/mol ). |

| XLogP3 | 1.6 | ~2.4 - 2.8 | The addition of a second bromine atom will significantly increase lipophilicity. |

| Hydrogen Bond Donors | 2 | 2 | The two N-H bonds of the amine and the indazole ring remain. |

| Hydrogen Bond Acceptors | 2 | 2 | The nitrogen atoms in the pyrazole ring remain as potential acceptors. |

| Topological Polar Surface Area | 54.7 Ų | 54.7 Ų | The polar groups (amine and indazole nitrogens) are unchanged. |

| Appearance | White to pale yellow solid[4] | Likely a white to pale yellow or off-white solid. | Halogenated aromatic amines are typically crystalline solids with this appearance. |

| Solubility | Soluble in common organic solvents[4] | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water. | The increased lipophilicity might slightly decrease solubility in very polar solvents. |

Synthesis Pathway: A Proposed Protocol

While a specific synthesis for 5,7-dibromo-1H-indazol-4-amine is not documented, a plausible and robust route can be designed based on established methodologies for related indazoles. A common strategy involves the construction of the indazole ring followed by functional group manipulations. A logical approach would be a multi-step synthesis starting from a readily available precursor, such as 4-nitro-1H-indazole. This proposed pathway involves a regioselective bromination followed by the reduction of the nitro group.[5]

Caption: Proposed synthetic workflow for 5,7-dibromo-1H-indazol-4-amine.

Step-by-Step Experimental Protocol (Proposed)

Causality Behind Experimental Choices:

-

Starting Material: 4-Nitro-1H-indazole is a commercially available and logical starting point, as the nitro group can be readily reduced to the desired amine in the final step. The nitro group is also a deactivating group, which can influence the regioselectivity of the subsequent bromination.

-

Bromination: N-Bromosuccinimide (NBS) is a common and effective brominating agent for aromatic systems. The use of a strong acid catalyst like sulfuric acid (H₂SO₄) is necessary to activate the indazole ring for electrophilic aromatic substitution and to overcome the deactivating effect of the nitro group. Using a slight excess of NBS (2.2 equivalents) aims to ensure the dibromination occurs. The positions 5 and 7 are targeted based on the directing effects of the existing substituents.

-

Reduction: The reduction of an aromatic nitro group to an amine is a standard transformation. Metal-acid systems like tin(II) chloride in hydrochloric acid or iron powder with ammonium chloride are well-established, reliable, and high-yielding methods for this conversion.[5] These methods are generally preferred for their efficiency and scalability.

Protocol:

-

Step 1: Synthesis of 5,7-dibromo-4-nitro-1H-indazole

-

To a solution of 4-nitro-1H-indazole (1.0 eq.) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (2.2 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5,7-dibromo-4-nitro-1H-indazole.

-

-

Step 2: Synthesis of 5,7-dibromo-1H-indazol-4-amine

-

Suspend the 5,7-dibromo-4-nitro-1H-indazole (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

The resulting crude product can be purified by column chromatography on silica gel to afford the final product, 5,7-dibromo-1H-indazol-4-amine.

-

Spectroscopic and Reactivity Analysis (Inferred)

The structural features of 5,7-dibromo-1H-indazol-4-amine will give rise to a distinct spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet would be anticipated for the C6-H proton. The protons of the NH₂ group and the indazole N-H would appear as broad singlets, with their chemical shifts being solvent-dependent. The C3-H proton would also likely appear as a singlet.

-

¹³C NMR: The carbon NMR would show signals for the seven carbon atoms of the indazole core. The carbons attached to the bromine atoms (C5 and C7) would exhibit lower intensity signals and their chemical shifts would be influenced by the heavy atom effect.

-

Mass Spectrometry: The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak, owing to the presence of two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance).

Reactivity: The chemical reactivity of 5,7-dibromo-1H-indazol-4-amine is dictated by its functional groups:

-

Amine Group: The 4-amino group can undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation. This provides a handle for further derivatization.

-

Bromine Atoms: The bromine atoms at positions 5 and 7 are amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents, making this molecule a versatile building block in medicinal chemistry.[5]

-

Indazole N-H: The nitrogen at the 1-position can be alkylated or arylated, although regioselectivity can sometimes be an issue, yielding mixtures of N1 and N2 substituted products.[6][7]

Applications in Drug Discovery and Development

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting a wide range of biological targets.[2] Substituted indazoles are known to exhibit activities including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][4]

The specific substitution pattern of 5,7-dibromo-1H-indazol-4-amine makes it a particularly interesting building block for several reasons:

-

Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors used in oncology. The amine and bromine functionalities provide multiple points for diversification to optimize binding to the kinase active site.

-

Structure-Activity Relationship (SAR) Studies: The bromine atoms can serve as heavy-atom probes in X-ray crystallography to aid in determining the binding mode of inhibitors. They also provide vectors for exploring different regions of a target's binding pocket through cross-coupling chemistry.

-

Modulation of Physicochemical Properties: The two bromine atoms significantly increase the lipophilicity of the molecule, which can be a key parameter to modulate for optimizing pharmacokinetic properties like cell permeability and metabolic stability.

Derivatives of 6-bromo-1H-indazole have been investigated for their potential as anticancer and antiangiogenic agents.[8] It is highly probable that 5,7-dibromo-1H-indazol-4-amine could serve as a valuable intermediate in the synthesis of novel compounds for similar therapeutic areas, as well as for neurological disorders and other conditions where indazole-based drugs have shown promise.[9]

Safety and Handling

While specific safety data for 5,7-dibromo-1H-indazol-4-amine is unavailable, the GHS hazard classifications for the closely related 6-bromo-1H-indazol-4-amine provide a strong basis for handling precautions.[3]

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Avoid breathing dust, fumes, or vapors.[10]

-

Avoid contact with skin and eyes.[11]

-

In case of contact, flush the affected area with copious amounts of water.[12]

-

Store in a tightly sealed container in a cool, dry place.[10]

Conclusion

5,7-dibromo-1H-indazol-4-amine represents a promising but currently under-documented chemical entity. By drawing on robust data from its structural analogs, we can confidently infer its core chemical properties, devise a plausible synthetic strategy, and anticipate its utility as a versatile building block in drug discovery. The multiple functionalization points on this molecule offer a rich platform for the generation of diverse chemical libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. As with any new compound, the proposed synthesis and handling procedures should be approached with rigorous experimental validation and appropriate safety precautions. This guide serves as a foundational resource to stimulate and support further research into this intriguing member of the indazole family.

References

[3] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728063, 6-Bromo-1H-indazol-4-amine. PubChem. Retrieved from [Link]

[4] ChemBK. (2024, April 9). 6-Bromo-1H-indazole-4-amino. Retrieved from [Link]

[8] ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]

[9] ResearchGate. (2025, August 7). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Retrieved from [Link]

[13] Li, D., et al. (2013). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

[14] ResearchGate. (2025, August 5). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

[15] Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]

[16] Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

[6] National Center for Biotechnology Information. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. PubMed Central. Retrieved from [Link]

[17] Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. NIH. Retrieved from [Link]

[18] Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from

[7] National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central. Retrieved from [Link]

[2] National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

[12] New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. nj.gov [nj.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

5,7-dibromo-1H-indazol-4-amine CAS number 1427460-73-8

An In-Depth Technical Guide to 5,7-dibromo-1H-indazol-4-amine (CAS: 1427460-73-8): A Key Building Block in Modern Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of a discovery campaign. The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a detailed technical overview of 5,7-dibromo-1H-indazol-4-amine, a highly functionalized intermediate poised for versatile applications in the synthesis of novel therapeutics.

Core Compound Profile and Significance

5,7-dibromo-1H-indazol-4-amine is a synthetic organic compound featuring an indazole core strategically decorated with two bromine atoms and an amino group. This specific arrangement of functional groups offers multiple reaction handles, enabling chemists to explore diverse chemical space and generate libraries of compounds for structure-activity relationship (SAR) studies.[3] The 4-amino-indazole motif, in particular, has gained significant attention as a bioisosteric replacement for phenols in drug candidates, a substitution often leading to improved pharmacokinetic profiles by circumventing metabolic liabilities such as glucuronidation.[4][5]

Chemical and Physical Properties

A summary of the fundamental properties of 5,7-dibromo-1H-indazol-4-amine is presented below. This data is critical for experimental design, including reaction setup, solvent selection, and safety considerations.

| Property | Value | Source |

| CAS Number | 1427460-73-8 | [6] |

| Molecular Formula | C₇H₅Br₂N₃ | [7] |

| Molecular Weight | 290.96 g/mol | [7] |

| MDL Number | MFCD23159162 | [6] |

| Appearance | (Not specified, likely a solid) | - |

Safety and Handling

As with any laboratory chemical, proper handling is essential. 5,7-dibromo-1H-indazol-4-amine is classified as an irritant and may be harmful if inhaled or ingested.[7] It is known to be irritating to the mucous membranes and upper respiratory tract.[7]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents, as well as strong acids and bases.[7]

-

Spill Management: In case of a spill, wear appropriate respiratory protection and impervious gloves. Scoop the solid material into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[7]

Synthetic Strategy: A Plausible and Detailed Protocol

Workflow for Proposed Synthesis

Caption: Proposed synthetic workflow for 5,7-dibromo-1H-indazol-4-amine.

Step-by-Step Experimental Protocol

Step 1 & 2: Diazotization and Reductive Cyclization to form 5,7-Dibromo-4-nitro-1H-indazole

-

Rationale: This sequence, known as the Jacobson indazole synthesis, is a classic and effective method for constructing the indazole ring system from an ortho-methylaniline derivative. Here, we adapt it for an ortho-halogenated aniline. The initial diazotization creates a reactive intermediate that subsequently undergoes an intramolecular cyclization, driven by reduction, to form the pyrazole ring fused to the benzene core.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,6-dibromo-4-nitroaniline (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.

-

Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. Stir the mixture vigorously for 30-45 minutes at this temperature to ensure complete formation of the diazonium salt intermediate.

-

Reductive Cyclization: In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃, 3.0 eq) in water. Slowly add the cold diazonium salt solution to the sodium sulfite solution. The reaction is often exothermic; maintain the temperature below 20 °C during the addition.

-

Work-up: Once the addition is complete, gently heat the reaction mixture to 60-70 °C for 1-2 hours until gas evolution ceases. Cool the mixture to room temperature. The product, 5,7-dibromo-4-nitro-1H-indazole, should precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 3: Reduction of the Nitro Group to form 5,7-Dibromo-1H-indazol-4-amine

-

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Using iron powder in the presence of an acidic catalyst like ammonium chloride (a method known as Béchamp reduction) is a cost-effective, scalable, and reliable choice that avoids the need for high-pressure hydrogenation or more expensive reagents like tin(II) chloride.[8]

-

Reaction Setup: To a round-bottom flask, add the 5,7-dibromo-4-nitro-1H-indazole (1.0 eq) from the previous step, iron powder (Fe, 5.0 eq), and ammonium chloride (NH₄Cl, 1.0 eq).

-

Reduction: Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent. Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with additional ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be basified with a saturated solution of sodium bicarbonate to precipitate the product. Extract the product into a suitable organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5,7-dibromo-1H-indazol-4-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Reactivity and Application in Drug Discovery

The true value of 5,7-dibromo-1H-indazol-4-amine lies in its potential for diversification. The three functional groups—two distinct bromine atoms and a primary amine—serve as versatile handles for a wide array of chemical transformations.

Key Derivatization Pathways

Caption: Potential derivatization reactions for 5,7-dibromo-1H-indazol-4-amine.

-

Palladium-Catalyzed Cross-Coupling: The bromine atoms at the C5 and C7 positions are prime sites for transition-metal-catalyzed reactions. Suzuki coupling can be used to form new carbon-carbon bonds, introducing aryl or alkyl groups. Buchwald-Hartwig amination allows for the synthesis of complex diaryl amines or N-alkylated indazoles. Sonogashira coupling can introduce alkyne functionalities, which are valuable for further modification or as structural elements themselves. The differential reactivity of the C5 and C7 positions may allow for selective, stepwise functionalization under carefully controlled conditions.

-

Amine Chemistry: The 4-amino group is a nucleophile that can readily undergo acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, or participate in reductive amination to yield secondary or tertiary amines. These transformations are fundamental in medicinal chemistry for modulating polarity, hydrogen bonding capacity, and overall molecular shape.

-

N-H Functionalization: The proton on the indazole nitrogen (N1) can be removed by a base and the resulting anion can be alkylated or arylated, providing another vector for structural modification.

Role as a Pharmaceutical Intermediate

The indazole core is a key feature in numerous kinase inhibitors. For example, N-4-pyrimidinyl-1H-indazol-4-amine derivatives have been developed as potent inhibitors of Lymphocyte-specific kinase (Lck), a target in immunology and oncology.[4] Furthermore, complex heterocyclic fragments like 7-bromo-4-chloro-1H-indazol-3-amine are critical intermediates in the synthesis of cutting-edge antiviral drugs such as Lenacapavir, an HIV capsid inhibitor.[1][9] This precedent underscores the high value of 5,7-dibromo-1H-indazol-4-amine as a building block for creating novel, patentable drug candidates targeting a wide range of diseases.[10]

Conclusion

5,7-dibromo-1H-indazol-4-amine (CAS 1427460-73-8) is more than just a chemical intermediate; it is a strategically designed scaffold for innovation in drug discovery. Its trifunctional nature provides chemists with a powerful tool to rapidly generate diverse molecular architectures. The established importance of the 4-amino-indazole motif for improving drug-like properties, combined with the versatility of the dibromo substitution pattern for cross-coupling chemistry, positions this compound as a high-value asset for any research program focused on the synthesis of novel small-molecule therapeutics. Understanding its properties, synthesis, and reactivity is the first step toward unlocking its full potential in the development of next-generation medicines.

References

[7] Matrix Scientific. Safety Data Sheet for 5,7-Dibromo-1H-indazol-4-amine. Link [3] Lizhuo Information. (2024). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Link [11] BLD Pharm. 6-Bromo-1H-indazol-4-amine | 885518-50-3. Link [1] Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Link [12] Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Link [13] J&K Scientific LLC. 5,7-Dibromo-1H-indazole | 50477-28-6. Link [14] J&K Scientific LLC. 5-Bromo-1H-indazole | 53857-57-1. Link [8] BenchChem. (2025). Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine from 4-nitro-1H-indazole. Link [10] NINGBO INNO PHARMCHEM CO.,LTD. (2025). 7-Bromo-1H-indazol-5-amine: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. Link [6] Matrix Scientific. 5,7-Dibromo-1H-indazol-4-amine | 1427460-73-8. Link [9] Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Link [15] Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Link [2] Taylor & Francis. Indazole – Knowledge and References. Link [16] ChemicalBook. 7-Bromo-1H-indazole synthesis. Link [17] PubChem. 6-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728063. Link [18] BLD Pharm. 5-Bromo-1H-indazol-4-amine | 1891120-48-1. Link [4] Bemis, G. W., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4349-4352. Link [5] ResearchGate. (2025). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics | Request PDF. Link [19] Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. Link [20] Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Link [21] Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5196-5204. Link

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 4. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. matrixscientific.com [matrixscientific.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. 885518-50-3|6-Bromo-1H-indazol-4-amine|BLD Pharm [bldpharm.com]

- 12. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 13. jk-sci.com [jk-sci.com]

- 14. jk-sci.com [jk-sci.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 17. 6-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1891120-48-1|5-Bromo-1H-indazol-4-amine|BLD Pharm [bldpharm.com]

- 19. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5,7-dibromo-1H-indazol-4-amine

Introduction

5,7-dibromo-1H-indazol-4-amine is a halogenated heterocyclic compound belonging to the indazole family. Indazoles are a critical structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The precise substitution pattern, including the presence of bromine atoms and an amine group, significantly influences the molecule's electronic properties, reactivity, and potential as a scaffold in drug design.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide unambiguous confirmation of a molecule's identity and purity. This guide provides a detailed predictive overview of the NMR, MS, and IR data expected for 5,7-dibromo-1H-indazol-4-amine, complete with methodologies for data acquisition.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5,7-dibromo-1H-indazol-4-amine, both ¹H and ¹³C NMR will provide definitive structural information.

Expertise & Experience: Causality Behind Predictions

The predicted chemical shifts are based on the analysis of related indazole structures.[1][2] The electron-donating amine group at C4 is expected to shield the aromatic protons and carbons, while the electron-withdrawing bromine atoms at C5 and C7 will have a deshielding effect on their immediate vicinity. The heterocyclic nature of the indazole ring also significantly influences the electronic environment.[3]

Predicted ¹H NMR Data

In a solvent like DMSO-d₆, the following proton signals are anticipated:

-

N-H (indazole): A broad singlet is expected for the N1-H proton, likely appearing downfield around 11-13 ppm.[1]

-

-NH₂ (amine): A broad singlet for the two amine protons. Its chemical shift can be variable and is dependent on concentration and temperature.

-

Aromatic Protons:

-

H-3: A singlet is predicted for the proton at the C3 position.

-

H-6: A singlet is expected for the proton at the C6 position, situated between the two bromine atoms.

-

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms of the indazole core. The chemical shifts are predicted based on data from similar substituted indazoles.[3]

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Multiplicity |

| ~12.0 | br s |

| ~8.0 | s |

| ~7.5 | s |

| ~5.5 | br s |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5,7-dibromo-1H-indazol-4-amine for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[4]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.[4]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay).

-

Acquire the ¹³C NMR spectrum using proton decoupling. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Part 2: Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expertise & Experience: Causality Behind Predictions

The presence of two bromine atoms is the most significant feature for the mass spectrum of this compound. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. The molecular ion peak (M⁺) will appear as a cluster of peaks separated by 2 Da. For a molecule with two bromine atoms, we expect to see an M⁺, (M+2)⁺, and (M+4)⁺ peak cluster with a relative intensity ratio of approximately 1:2:1.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The calculated monoisotopic mass is approximately 290.9 Da. The mass spectrum should exhibit a cluster of peaks for the molecular ion:

-

m/z ~291 (containing two ⁷⁹Br)

-

m/z ~293 (containing one ⁷⁹Br and one ⁸¹Br)

-

m/z ~295 (containing two ⁸¹Br)

-

-

Fragmentation: Common fragmentation pathways may include the loss of a bromine atom, leading to a fragment ion cluster around m/z 212/214. Further fragmentation could involve the loss of HCN from the pyrazole ring.

| Predicted MS Data | |

| m/z (predicted) | Assignment |

| ~291, 293, 295 | [M]⁺ (Molecular ion cluster) |

| ~212, 214 | [M-Br]⁺ |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode.

-

For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements for elemental composition determination.

-

Part 3: Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Experience: Causality Behind Predictions

The IR spectrum of 5,7-dibromo-1H-indazol-4-amine will be characterized by absorptions corresponding to the N-H bonds of the indazole ring and the primary amine, C-N bonds, and the aromatic C-H and C=C bonds. The positions of these bands are influenced by the electronic effects of the substituents and the overall structure of the molecule. Primary aromatic amines typically show two N-H stretching bands.[8]

Predicted IR Data

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3300 | N-H stretching (asymmetric and symmetric, -NH₂) |

| 3300-3000 | N-H stretching (indazole ring) |

| ~1620 | N-H bending (scissoring) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1335-1250 | C-N stretching (aromatic amine) |

| Below 800 | C-Br stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

-

Data Processing:

-

The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption bands.

-

Visualizations

NMR Data Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

MS Data Acquisition Workflow

Caption: Workflow for ESI-MS analysis.

IR Data Acquisition Workflow

Caption: Workflow for FTIR spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 5,7-dibromo-1H-indazol-4-amine. The predicted NMR, MS, and IR data, grounded in established chemical principles and data from analogous structures, offer a solid framework for any researcher undertaking the synthesis and characterization of this compound. The detailed protocols provided herein represent best practices for obtaining high-quality spectroscopic data, ensuring scientific integrity and facilitating unambiguous structural confirmation.

References

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

-

Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Available at: [Link]

-

PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Available at: [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Available at: [Link]

-

ResearchGate. (n.d.). (PDF) 13C NMR of indazoles. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. Available at: [Link]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(6), 2735-2745. Available at: [Link]

-

NIST. (n.d.). 5-Aminoindazole. NIST WebBook. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

-

Queen's University. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Zhang, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

-

Semantic Scholar. (n.d.). 13C NMR of indazoles. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Available at: [Link]

-

Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Available at: [Link]

-

The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Available at: [Link]

-

University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Available at: [Link]

-

Lam, C. W. K., et al. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 23(2), 35–57. Available at: [Link]

-

Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Bromo-1H-indazol-5-amine | 953411-10-4 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. 1891120-48-1|5-Bromo-1H-indazol-4-amine|BLD Pharm [bldpharm.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Solubility and Stability of 5,7-dibromo-1H-indazol-4-amine

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 5,7-dibromo-1H-indazol-4-amine, a key heterocyclic intermediate in contemporary drug discovery. In the absence of extensive public data for this specific molecule, this document synthesizes established principles of medicinal chemistry with robust, field-proven methodologies. We present a detailed analysis of the anticipated physicochemical properties of 5,7-dibromo-1H-indazol-4-amine, drawing inferences from the behavior of structurally related indazole derivatives and the known effects of its constituent functional groups. This guide is intended to be a practical resource for researchers, scientists, and drug development professionals, offering detailed protocols for empirical determination of solubility and for conducting comprehensive stability assessments, including forced degradation studies. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing pharmaceutical development programs.

Introduction: The Significance of 5,7-dibromo-1H-indazol-4-amine in Medicinal Chemistry

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic applications spanning oncology, inflammation, and neurodegenerative diseases. The specific substitution pattern of 5,7-dibromo-1H-indazol-4-amine, featuring two bromine atoms and an amino group on the indazole core, presents a unique combination of physicochemical properties that are critical to understand for its effective utilization in drug design and development. The bromine atoms can modulate lipophilicity and metabolic stability, while the amino group provides a key site for hydrogen bonding and further chemical modification. A thorough understanding of the solubility and stability of this molecule is paramount for its successful progression from a laboratory curiosity to a viable drug candidate. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This guide provides a systematic approach to characterizing these critical attributes.

Predicted Physicochemical Properties and their Implications

| Property | Predicted Value/Characteristic | Rationale and Implication for Drug Development |

| Molecular Formula | C₇H₅Br₂N₃ | |

| Molecular Weight | 290.95 g/mol | |

| Appearance | Likely a solid, ranging from off-white to light brown. | |

| LogP (Calculated) | Moderately high | The two bromine atoms are expected to significantly increase lipophilicity. This may lead to poor aqueous solubility but could enhance membrane permeability. |

| Aqueous Solubility | Low | The increased lipophilicity from the dibromo substitution is predicted to dominate, leading to low intrinsic aqueous solubility. The amino group may offer some improvement through hydrogen bonding with water, but this is unlikely to fully counteract the effect of the halogens. |

| pKa | The amino group will be basic, and the indazole N-H will be weakly acidic. | The basicity of the amino group will influence solubility in acidic media, where it will be protonated and more soluble. The overall pH-solubility profile will be important to determine. |

| Hydrogen Bond Donors | 2 (from the amine and indazole N-H) | These groups can participate in hydrogen bonding, which is crucial for target binding and can influence solubility. |

| Hydrogen Bond Acceptors | 2 (from the pyrazole nitrogens) | These sites also contribute to potential interactions with biological targets and formulation excipients. |

Comprehensive Solubility Profiling

A thorough understanding of the solubility of 5,7-dibromo-1H-indazol-4-amine in a range of relevant solvents is a prerequisite for its use in both in vitro and in vivo studies. We recommend a tiered approach to solubility assessment, beginning with qualitative observations and progressing to quantitative determinations.

Qualitative Solubility Assessment

A preliminary, qualitative assessment can provide a rapid indication of solubility in various solvents.

Protocol:

-

Place a small, accurately weighed amount (e.g., 1-2 mg) of 5,7-dibromo-1H-indazol-4-amine into separate, clear glass vials.

-

To each vial, add a different solvent (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, DMF) in incremental volumes (e.g., 100 µL).

-

After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

-

Record the approximate concentration at which the compound fully dissolves.

Quantitative Solubility Determination

For accurate and reproducible data, quantitative methods are essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, while kinetic solubility assays are valuable for high-throughput screening.

This method determines the equilibrium concentration of a compound in a saturated solution.

Protocol:

-

Add an excess amount of solid 5,7-dibromo-1H-indazol-4-amine to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a sealed, clear glass container.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be maintained throughout the experiment.

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.45 µm filter to remove any undissolved solid.

-

Quantify the concentration of 5,7-dibromo-1H-indazol-4-amine in the filtrate using a validated analytical method, such as HPLC-UV.

-

Perform the experiment in triplicate to ensure accuracy.

This high-throughput method is useful for early-stage discovery and assesses the solubility of a compound when added to an aqueous buffer from a concentrated organic stock solution.

Protocol:

-

Prepare a high-concentration stock solution of 5,7-dibromo-1H-indazol-4-amine in 100% DMSO (e.g., 10 mM).

-

In a 96-well plate, add the DMSO stock solution to the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Seal the plate and incubate at room temperature with gentle shaking for a defined period (e.g., 2 hours).

-

After incubation, analyze the plate for the presence of precipitate using a nephelometric or turbidimetric plate reader.

-

Alternatively, filter the samples through a 96-well filter plate and quantify the concentration of the compound remaining in the filtrate by HPLC-UV or LC-MS/MS.

Caption: Workflow for forced degradation studies of 5,7-dibromo-1H-indazol-4-amine.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for the accurate quantification of 5,7-dibromo-1H-indazol-4-amine and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B should be employed to ensure the separation of the parent compound from any potential degradation products with different polarities. A starting point could be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: A photodiode array (PDA) detector should be used to monitor the elution at multiple wavelengths and to assess peak purity. The primary wavelength should be set at the λmax of 5,7-dibromo-1H-indazol-4-amine.

-

Injection Volume: 10 µL.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products observed during forced degradation studies.

Protocol:

-

Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument).

-

Obtain the accurate mass of the parent compound and any degradation products.

-

Use the accurate mass data to propose elemental compositions for the degradation products.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the parent compound and the degradation products.

-

Compare the fragmentation patterns to elucidate the structures of the degradation products.

Conclusion

While direct experimental data on the solubility and stability of 5,7-dibromo-1H-indazol-4-amine is currently limited, this guide provides a comprehensive and scientifically grounded framework for its thorough characterization. By following the detailed protocols for solubility profiling, forced degradation studies, and the development of a stability-indicating analytical method, researchers can generate the critical data necessary to support the advancement of this promising molecule in drug discovery and development programs. The predictive insights into its physicochemical properties, based on its chemical structure, serve as a valuable starting point for these empirical investigations. Adherence to the principles and methodologies outlined in this guide will ensure the generation of high-quality, reliable data, thereby enabling informed decision-making and accelerating the path to potential therapeutic applications.

References

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.

-

Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - NIH. ([Link])

- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996.

- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2005.

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - The Royal Society of Chemistry. ([Link])

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. ([Link])

-

Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. ([Link])

5,7-dibromo-1H-indazol-4-amine: A Technical Guide for Novel Drug Discovery

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant molecules.[1][2] This guide focuses on the novel heterocyclic compound, 5,7-dibromo-1H-indazol-4-amine, a molecule poised for exploration in drug discovery programs. While specific literature on this exact compound is nascent, this document provides a comprehensive technical overview based on established principles of indazole chemistry. We will explore plausible synthetic routes, robust characterization methodologies, and the potential biological significance of this compound, offering a roadmap for researchers and drug development professionals interested in harnessing its potential.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds, consisting of a benzene ring fused to a pyrazole ring. They exist in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable.[1] The indazole nucleus is a key pharmacophore in a range of therapeutic agents, demonstrating activities such as anti-tumor, anti-inflammatory, and anti-HIV effects.[1] Notable examples of indazole-containing drugs include Axitinib, a kinase inhibitor for treating kidney cancer, and Granisetron, a 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[2]

The subject of this guide, 5,7-dibromo-1H-indazol-4-amine (CAS No. 1427460-73-8), presents a unique substitution pattern. The dibromo substitution at positions 5 and 7 can significantly influence the molecule's lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets. The 4-amino group provides a crucial handle for further chemical modifications and can act as a hydrogen bond donor, contributing to target engagement.

Table 1: Physicochemical Properties of 5,7-dibromo-1H-indazol-4-amine

| Property | Value | Source |

| CAS Number | 1427460-73-8 | |

| Molecular Formula | C₇H₅Br₂N₃ | [3] |

| Molecular Weight | 290.94 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [3] |

Proposed Synthetic Pathways

Caption: Proposed synthetic workflow for 5,7-dibromo-1H-indazol-4-amine.

Step-by-Step Protocol:

-

Starting Material: A suitable starting material would be 2-methyl-3-nitroaniline.

-

Dibromination: The starting aniline can be dibrominated using an appropriate brominating agent. The positions of bromination will be directed by the methyl and nitro groups.

-

Indazole Ring Formation: The resulting dibrominated nitroaniline can then undergo cyclization to form the indazole ring. This is often achieved through a diazotization reaction followed by reduction of the nitro group and subsequent cyclization.

-

Formation of the 4-amino group: The nitro group introduced in the initial step would be reduced to the desired 4-amino group during the reductive cyclization process.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized 5,7-dibromo-1H-indazol-4-amine. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons will show characteristic splitting patterns and chemical shifts influenced by the bromo and amino substituents. The N-H protons of the indazole and amino group will also be present. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Distinct signals for the seven carbon atoms of the indazole core, with chemical shifts influenced by the attached functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and isotopic pattern. | A characteristic isotopic pattern for a dibrominated compound (presence of ³⁹Br and ⁸¹Br isotopes) will be observed, confirming the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak should be observed, with purity typically exceeding 95% for use in biological assays. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine and indazole), and C-Br stretching. |

Potential Biological Applications and Screening Strategies

The unique substitution pattern of 5,7-dibromo-1H-indazol-4-amine suggests several avenues for biological investigation, primarily in oncology and inflammatory diseases, where indazole derivatives have shown significant promise. [2]

Kinase Inhibition

The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 4-amino group can serve as a key hydrogen bond donor to the kinase hinge region.

-

Proposed Screening: A broad panel of kinases, particularly those implicated in cancer cell proliferation and angiogenesis (e.g., VEGFR, PDGFR, c-Kit), should be screened. Initial screening can be performed using in vitro enzymatic assays.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anti-cancer agents. Some potent PARP inhibitors feature an indazole core.

-

Proposed Screening: The inhibitory activity against PARP-1 and PARP-2 should be evaluated using commercially available assay kits.

Anti-inflammatory Activity

Indazole derivatives have been reported to possess anti-inflammatory properties. [1]

-

Proposed Screening: The compound can be tested in cellular assays for its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Potential therapeutic applications of 5,7-dibromo-1H-indazol-4-amine.

Future Directions and Conclusion

5,7-dibromo-1H-indazol-4-amine represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The synthetic pathways and characterization methods outlined in this guide provide a solid foundation for its synthesis and validation. The proposed biological screening strategies offer a clear path to elucidating its therapeutic potential. Further work should focus on optimizing the synthesis, exploring the structure-activity relationship (SAR) through derivatization of the 4-amino group, and conducting in vivo efficacy studies based on promising in vitro results. This technical guide serves as a catalyst for the scientific community to investigate this novel heterocyclic compound and unlock its potential in the landscape of modern drug discovery.

References

- Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).

- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). PubMed Central.

- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe.

- Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. (n.d.). White Rose Research Online.

- Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.).

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.

- Zhang, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Indazole synthesis. (n.d.). Organic Chemistry Portal.

- 1891120-48-1|5-Bromo-1H-indazol-4-amine|BLD Pharm. (n.d.). BLD Pharm.

- 5,7-Dibromo-1H-indazol-4-amine Safety Data Sheet. (n.d.).

- Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- 4,7-DIBROMO-1H-INDAZOLE, 95% Purity, C7H4Br2N2, 100 mg. (n.d.). CP Lab Safety.

- 5,7-Dibromo-1H-indazol-4-amine. (n.d.). Sigma-Aldrich.

Sources

Unlocking a New Chemical Space: A Technical Guide to the Potential Biological Activities of Dibromo-Indazol-Amine Derivatives

Foreword: Charting Unexplored Territory in Medicinal Chemistry

The indazole scaffold stands as a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its versatile biological activities, ranging from potent anti-cancer to anti-inflammatory effects, have cemented its importance in drug discovery.[1][2] However, the vast chemical space surrounding this scaffold remains significantly underexplored. This guide ventures into one such promising, yet uncharted, territory: the dibromo-indazol-amine derivatives.

While direct literature on the biological profile of di-halogenated indazol-amines is sparse, a wealth of data on mono-brominated and amino-substituted indazoles provides a compelling rationale for their investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a framework for logical inquiry, synthesizing established principles to illuminate the potential of these novel compounds. We will deconstruct the rationale, propose mechanistic pathways, and provide detailed experimental workflows to empower the scientific community to explore this new frontier.

The Scientific Rationale: Why Dibromo-Indazol-Amines?

The hypothesis that dibromo-indazol-amine derivatives represent a promising class of bioactive molecules is built upon three pillars of medicinal chemistry: the privileged nature of the indazole core, the strategic role of halogenation, and the functional importance of the amine group.

The Indazole Core: A Foundation of Bioactivity

The 1H-indazole-3-amine moiety is a particularly effective "hinge-binding" fragment, crucial for the activity of kinase inhibitors like Linifanib.[1][3] This structural motif allows for critical hydrogen bond interactions within the ATP-binding pocket of various kinases, a family of enzymes frequently dysregulated in cancer. Furthermore, derivatives of 1H-indazole-3-amine have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and liver (Hep-G2) cancers.[1][4][5]

The Strategic Impact of Dibromo-Substitution

Halogenation is a time-tested strategy in drug design to modulate both the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine, in particular, can enhance binding affinity through halogen bonding, increase metabolic stability, and improve membrane permeability. The presence of a bromo-substituent has been linked to potent biological activity in several heterocyclic compounds. For instance, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to be a potent anticancer agent that induces apoptosis.[6] Similarly, the compound 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol is recognized as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[7] The inclusion of two bromine atoms is hypothesized to further amplify these effects, potentially leading to compounds with superior potency and selectivity.

The Amine Group: A Key for Target Interaction

The amino group is a critical functional handle. It can act as a hydrogen bond donor or acceptor, or as a basic center for salt formation, improving solubility and bioavailability. In the context of indazoles, amino-substituted derivatives have shown significant biological activities. For example, 5-aminoindazole is a potent anti-inflammatory agent, acting through the inhibition of cyclooxygenase-2 (COX-2).[2]

By combining these three elements—the proven indazole scaffold, the potency-enhancing dibromo substitution, and the interactive amine functionality—we define a chemical space with high potential for the discovery of novel therapeutic agents.

Potential Therapeutic Applications & Mechanistic Hypotheses

Based on the activities of structurally related compounds, we can hypothesize several therapeutic applications for dibromo-indazol-amine derivatives, primarily in oncology and inflammatory diseases.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The strong precedent set by bromo- and amino-indazole derivatives makes oncology the most promising area of investigation.

Hypothesized Mechanisms:

-

Kinase Inhibition: Given the importance of the 1H-indazole-3-amine scaffold for hinge-binding, dibromo-derivatives are prime candidates for novel kinase inhibitors.[1][3]

-

Apoptosis Induction: These compounds could trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2.[6]

-

Cell Cycle Arrest: Interference with the cell cycle machinery is a common anticancer mechanism.

-

IDO1 Inhibition: Inhibition of IDO1 by these derivatives could reactivate the immune system against tumors.[7]

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a dibromo-indazol-amine derivative.

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

The known anti-inflammatory properties of amino-indazoles suggest a second major therapeutic avenue.[2][8][9]

Hypothesized Mechanisms:

-

COX-2 Inhibition: Selective inhibition of COX-2 is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs).

-

Cytokine Suppression: Reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) can dampen the inflammatory response.[2]

Caption: Proposed mechanism of COX-2 inhibition by a dibromo-indazol-amine derivative.

A Proposed Research & Development Workflow

A systematic approach is essential to validate these hypotheses and identify lead compounds. The following workflow outlines a logical progression from chemical synthesis to biological characterization.

Caption: An iterative workflow for the discovery and development of dibromo-indazol-amine derivatives.

Detailed Experimental Protocols

The following protocols are foundational for the initial biological evaluation. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

-

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

-

Causality: The MTT assay measures mitochondrial reductase activity, which is a proxy for cell viability. A decrease in this activity upon treatment indicates cytotoxicity.

-

Methodology:

-

Cell Culture: Plate human cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of the dibromo-indazol-amine derivatives (e.g., 0.1 to 100 µM). Add the compounds to the wells and incubate for 48-72 hours. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., 5-Fluorouracil) as a positive control.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

-

Objective: To measure the ability of the test compounds to inhibit the activity of the COX-2 enzyme.

-

Causality: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of this enzyme directly reduces the production of these inflammatory molecules.[2]

-

Methodology:

-

Assay Preparation: Use a commercially available COX-2 inhibitor screening kit. The assay typically measures the peroxidase component of COX-2 activity.

-

Reaction Mixture: To a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.

-

Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: Add a colorimetric substrate that reacts with the peroxidase activity. Incubate for a specified time (e.g., 5-10 minutes).

-

Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 590 nm).

-

Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

-

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic data collection and analysis are crucial for identifying trends and guiding the optimization of lead compounds.

Table 1: Hypothetical In Vitro Activity Data for a Library of Dibromo-Indazol-Amine Derivatives

| Compound ID | R1-Position | R2-Position | K562 IC50 (µM) | A549 IC50 (µM) | COX-2 IC50 (µM) |

| DIA-01 | 3,5-dibromo | 6-amino | 5.2 | 12.8 | 25.1 |

| DIA-02 | 4,6-dibromo | 3-amino | 1.8 | 3.5 | 8.4 |

| DIA-03 | 5,7-dibromo | 3-amino | 22.5 | >50 | 15.7 |

| DIA-04 | 4,6-dibromo | 3-methylamino | 0.9 | 2.1 | 6.2 |

| 5-FU | - | - | 6.5[1] | - | - |

| Celecoxib | - | - | - | - | 5.1[2] |

Data are hypothetical and for illustrative purposes only.

SAR Interpretation: From this hypothetical data, one could infer that:

-

The 4,6-dibromo-3-amino substitution pattern (DIA-02) is more potent than the 3,5-dibromo-6-amino (DIA-01) or 5,7-dibromo-3-amino (DIA-03) patterns for anticancer activity.

-

N-methylation of the 3-amino group (DIA-04 vs. DIA-02) further enhances both anticancer and anti-inflammatory activity. This analysis would logically lead to the synthesis of more analogs with the 4,6-dibromo-3-amino scaffold to further refine the structure-activity relationship.

Conclusion and Future Directions

The exploration of dibromo-indazol-amine derivatives offers a scientifically grounded opportunity to discover novel therapeutic agents. By leveraging the known bioactivity of the indazole scaffold and the strategic application of dibromination, this compound class is poised for investigation, particularly in the fields of oncology and inflammation. The workflow and protocols outlined in this guide provide a robust framework for initiating such a research program.